molecular formula C14H15FN2OS B5855697 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide

Cat. No. B5855697
M. Wt: 278.35 g/mol
InChI Key: VJBVCUKLMCRKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, also known as FL-41, is a chemical compound that belongs to the thiazole class of compounds. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is not fully understood, but it is believed to work by inhibiting the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This inhibition leads to a decrease in the activity of pain pathways in the brain, resulting in a reduction in pain symptoms.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have several biochemical and physiological effects, including a reduction in pain symptoms, an increase in the threshold for pain, and a decrease in inflammation. It has also been shown to have potential as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide for lab experiments is its high level of purity, which allows for accurate and consistent results. However, one limitation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are several potential future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, including:
1. Further studies to elucidate the exact mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide and its effects on neurotransmitter activity in the brain.
2. Studies to investigate the potential applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
3. Research to develop new synthesis methods for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide that are more efficient and cost-effective.
4. Studies to investigate the potential use of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in combination with other drugs to enhance its therapeutic effects.
Conclusion:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a promising compound that has potential applications in various fields of scientific research, including neuroscience. Its mechanism of action and biochemical and physiological effects make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide involves several steps, including the reaction of 4-fluoroaniline with thioamide, followed by the reaction of the resulting product with 3-methylbutanoyl chloride. The final product is then purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is in the field of neuroscience, where it has been shown to have potential as a treatment for various neurological disorders, including migraines and other forms of chronic pain.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBVCUKLMCRKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide

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